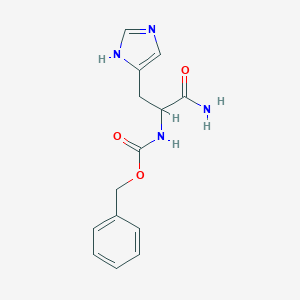

Z-His-NH2

Descripción general

Descripción

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .

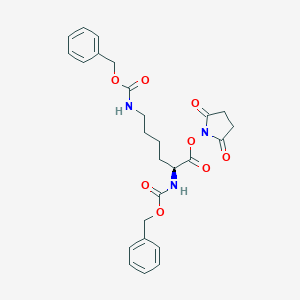

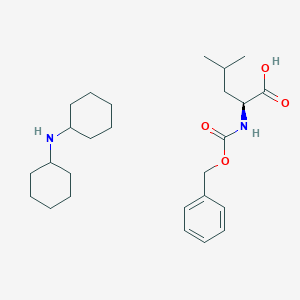

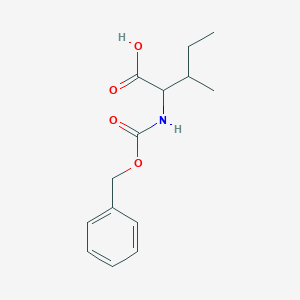

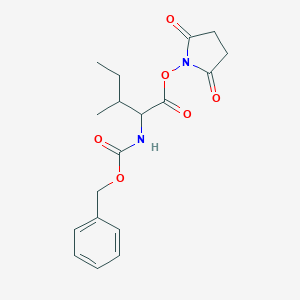

Synthesis Analysis

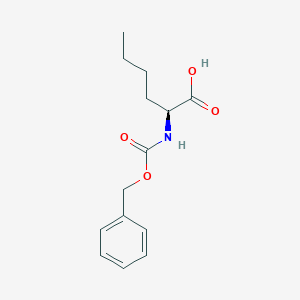

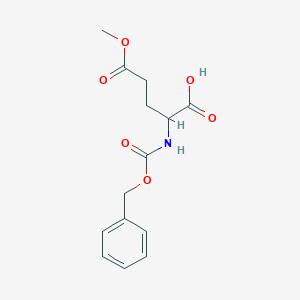

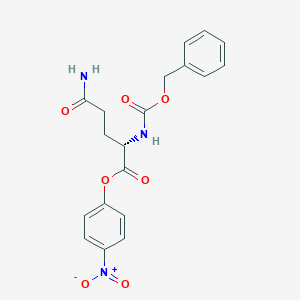

The synthesis of Z-His-NH2 involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis

Z-His-NH2 has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis

Z-His-NH2 can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis

Z-His-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Application in Melanocortin Receptors Research

Specific Scientific Field

Neuroscience and Endocrinology

Summary of the Application

Z-His-NH2 is used in the study of melanocortin receptors (MCs), which are instrumental for a range of clinically relevant physiological functions . The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2, which includes Z-His-NH2, has been used to investigate the activity of these receptors .

Methods of Application

The tetrapeptide Ac-His-Arg-(pI)DPhe-Tic-NH2 was investigated with a library of 12 compounds. The compounds in this library were found to have higher agonist efficacy and potency at the mouse (m) MC3R compared to the MC4R .

Results or Outcomes

The study found that the Arg-DPhe motif preferentially activates the mMC3R over the mMC4R. This observation may be used in the design of new MC3R-selective ligands, leading to novel probe and therapeutic lead compounds that will be useful for treating metabolic disorders .

Application in Photoinduced Charge-Separated Excited State

Specific Scientific Field

Chemistry and Material Science

Summary of the Application

Z-His-NH2 is used in the study of photoinduced charge-separated excited states. Specifically, it is incorporated in NH2-MIL-125(Ti) to study its role as an electron trap site .

Methods of Application

Optical and X-ray spectroscopy studies were conducted to reveal the location and role of Fe3+ sites incorporated through direct synthesis in NH2-MIL-125(Ti). Time-resolved optical and X-ray transient absorption studies were used to disclose its role as an electron trap site .

Results or Outcomes

The study found that Fe3+ sites incorporated through direct synthesis in NH2-MIL-125(Ti) promote long-lived photo-induced charge separation in the framework. Notably, XTA measurements show sustained electron reduction of the Fe sites into the microsecond time range .

Application in Photocatalysis

Specific Scientific Field

Chemistry and Environmental Science

Summary of the Application

Z-His-NH2 is used in the field of photocatalysis. Specifically, Ag2CrO4@MIL–125(Ti)–NH2 (denoted as AgCr@M125) Z–scheme heterojunctions were synthesized for visible–light photocatalytic inactivation of bacteria .

Methods of Application

AgCr@M125 Z–scheme heterojunctions were synthesized via a simple microemulsion method. This method allowed highly dispersed nano–sized Ag2CrO4 to be anchored uniformly on the surfaces of porous MIL–125(Ti)–NH2 .

Results or Outcomes

The as–prepared AgCr@M125 hybrids show significant photocatalytic efficiency against inactivated Staphylococcus aureus (S. aureus), reaching over 97% inactivation of the bacteria after 15 min of visible light irradiation .

Application in Drug Delivery

Specific Scientific Field

Nanotechnology and Biomedical Engineering

Summary of the Application

Z-His-NH2 is used in the synthesis of graphene quantum dots (GQDs) for drug delivery systems. GQDs have excellent chemical, physical, and biological properties, and their small size makes them suitable for biomedical applications .

Methods of Application

GQDs are synthesized and then used to create various drug delivery-release modes, such as EPR-pH delivery-release mode, ligand-pH delivery-release mode, EPR-Photothermal delivery-Release mode, and Core/Shell-photothermal/magnetic thermal delivery-release mode .

Results or Outcomes

Studies have shown that GQDs have good biocompatibility and low biotoxicity. They can induce autophagy to varying degrees, which has a protective effect on the toxicity of GQDs .

Application in Peptide Synthesis

Specific Scientific Field

Summary of the Application

Z-His-NH2, also known as benzyloxycarbonyl or Cbz, is used in solution phase peptide synthesis. It is used to protect the alpha amine groups and reactive functional groups in amino acid side chains to avoid undesired side reactions .

Methods of Application

The peptide synthesis is carried out on a solid phase using a fully automated microwave peptide synthesizer .

Results or Outcomes

The use of Z-His-NH2 in peptide synthesis allows for the efficient production of peptides with a high degree of control over the sequence and structure .

Application in Biochemistry

Summary of the Application

Z-His-NH2 is used in the study of metal structure and function, specifically in nickel biochemistry. Nickel is an essential trace element involved in the metabolism of several species of bacteria, archaea, and plants .

Methods of Application

X-ray absorption spectroscopic studies are conducted on a model Ni peptide, which includes Z-His-NH2, to help characterize the structure of the nickel complexes formed with histones .

Results or Outcomes

The studies reveal that cysteine ligands are used to stabilize the Ni (III/II) redox couple. Certain nickel compounds have also been shown to be potent human carcinogens, with nuclear histone proteins being a likely target .

Application in Cancer Theranostics

Specific Scientific Field

Summary of the Application

Z-His-NH2 is used in the development of Persistent Luminescence Nanoparticles (PLNPs) for cancer theranostics. PLNPs can emit afterglow luminescence after ceasing excitation, which makes them suitable for in vivo optical imaging of tumors .

Methods of Application

PLNPs are synthesized and incorporated with other functional molecules, such as photosensitizers, photothermal agents, or therapeutic drugs. These PLNPs are then used in persistent luminescence (PersL) imaging-guided tumor therapy .

Results or Outcomes

The as-prepared PLNPs show significant photocatalytic efficiency against inactivated Staphylococcus aureus (S. aureus), reaching over 97% inactivation of the bacteria after 15 min of visible light irradiation .

Application in Enzyme Inhibition

Summary of the Application

Z-His-NH2 is used in the study of enzyme inhibition. Specifically, it is used in the computational discovery of Substrate Selective Inhibitors for Prolyl Oligopeptidase (POP), a serine protease which cleaves small peptides between Pro and other amino acids .

Methods of Application

A computational approach is used to construct models for identifying Substrate Selective Inhibitors of POP. A dataset of 1.8 million commercially available molecules is screened by these models .

Results or Outcomes

Two molecules were confirmed by in vitro measurements. One is a competitive inhibitor of Ang-III (increases its K m ), but non-competitive towards TRH (decreases its V max ) .

Application in Protein Structure Study

Summary of the Application

Z-His-NH2 is used in the study of protein structure. Specifically, it is used in the analysis of contact geometry, in which four distances are calculated between any two residues to describe their interactions in great detail .

Methods of Application

Four distances are calculated between any two side chains to provide an exact spatial definition of their bonds. The data were binned into a four-dimensional grid and compared to a random model .

Results or Outcomes

The four-distance data have higher information content than classical bond descriptions, enabling the identification of many unique inter-residue features not found previously in proteins .

Safety And Hazards

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVGCKUYWFCKIV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-NH2 | |

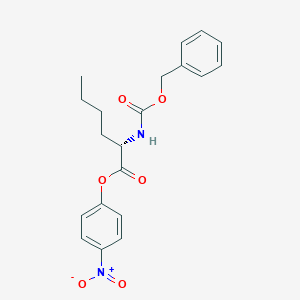

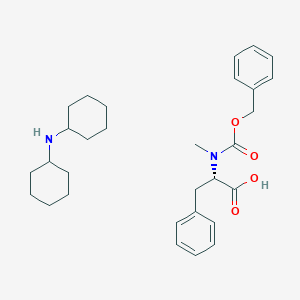

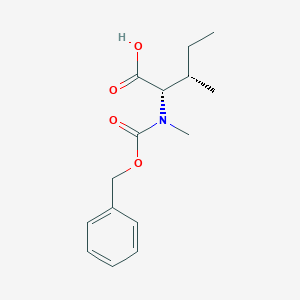

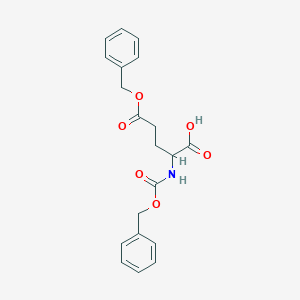

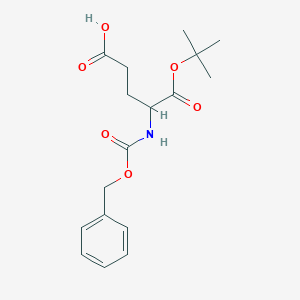

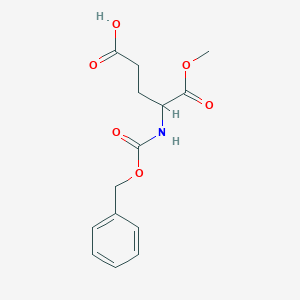

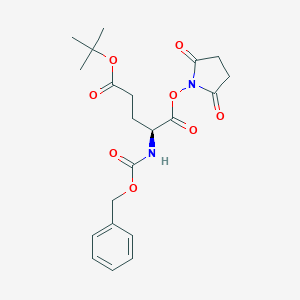

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.